molecular formula C21H19N5O3S B2928304 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1226458-79-2

3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2928304
CAS No.: 1226458-79-2
M. Wt: 421.48
InChI Key: NRHYRMVQXQLHFS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel organic compound distinguished by its intricate structure, which amalgamates various functional groups, including quinazolinone, oxadiazole, piperidine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one generally involves multistep organic synthesis protocols. Key steps might include the formation of the quinazolinone core through cyclization reactions, followed by the sequential construction of the piperidine and oxadiazole rings. The thiophene unit is typically introduced through either direct substitution reactions or via intermediate coupling reactions. Each synthetic step necessitates precise reaction conditions involving specific solvents, catalysts, and reagents to ensure high yield and purity.

Industrial Production Methods: Scaling up the production of this compound to an industrial level necessitates a deep understanding of the reaction kinetics and the optimization of process parameters. Techniques such as flow chemistry or continuous processing can be employed to enhance the efficiency and safety of the production process. This ensures consistent product quality and minimizes the environmental impact.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions:

Types of Reactions:

  • Oxidation

    : The compound's thiophene and piperidine groups can be oxidized using agents like hydrogen peroxide or permanganate, yielding sulfoxides or N-oxides, respectively.

  • Reduction

    : The quinazolinone ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.

  • Substitution

    : Electrophilic and nucleophilic substitution reactions can modify the thiophene and oxadiazole moieties, respectively.

Common Reagents and Conditions Used:

  • Oxidation

    : Reagents such as potassium permanganate and hydrogen peroxide.

  • Reduction

    : Catalysts such as palladium on carbon or lithium aluminum hydride.

  • Substitution

    : Halogenating agents, alkyl halides, and other nucleophiles.

Major Products Formed: Depending on the reaction conditions, products could include various oxidized or reduced derivatives, or substituted analogs that introduce new functional groups onto the original compound’s scaffold.

Scientific Research Applications

This compound holds potential across several research domains:

  • Chemistry

    : As a versatile building block for the synthesis of novel organic molecules with complex architectures.

  • Biology

    : Investigated for its potential binding affinity to biological targets such as enzymes and receptors.

  • Medicine

    : Explored for pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry

Mechanism of Action

The compound's biological activity is influenced by its interaction with molecular targets:

  • Molecular Targets

    : Enzymes, receptor sites, and nucleic acids, where the compound can act as an inhibitor or modulator.

  • Pathways Involved

    : Mechanisms include the inhibition of key enzymes involved in metabolic pathways, or the disruption of receptor-ligand interactions critical for cellular signaling.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as other quinazolinone derivatives or oxadiazole-containing molecules, 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one exhibits unique properties owing to its combined structural elements:

  • Quinazolinone Derivatives

    : Typically known for their broad range of pharmacological activities, yet might lack the multifunctionality provided by the piperidine and oxadiazole components.

  • Oxadiazole-Containing Molecules

    : These often possess significant biological activities but may not exhibit the same level of targeted specificity and molecular interaction.

By blending these diverse functional groups, the compound can potentially offer a broader spectrum of activity and specificity in research applications.

Hopefully, that covers all you wanted to know about this compound. Any specific details or areas you’d like to dive deeper into?

Properties

IUPAC Name

3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-7-2-1-6-15(16)21(26)28)25-9-3-5-14(11-25)19-23-24-20(29-19)17-8-4-10-30-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHYRMVQXQLHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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